N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide typically involves the reaction of N-methylpyridine-3-sulfonamide with ethyl hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyridine derivatives.
Scientific Research Applications
N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide include:
- (E)-N-benzyl-6-(2-(3,4-dihydroxybenzylidene)hydrazinyl)-N-methylpyridine-3-sulfonamide (BHMPS)
- N-methylpyridine-3-sulfonamide derivatives
Uniqueness
This compound is unique due to its specific hydrazinyl and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14N4O2S |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H14N4O2S/c1-3-12(2)15(13,14)8-6-10-5-4-7(8)11-9/h4-6H,3,9H2,1-2H3,(H,10,11) |
InChI Key |
HDNGEOFWYXNQGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(C=CN=C1)NN |
Origin of Product |
United States |
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